2-Methoxyisonicotinamide
Overview
Description
2-Methoxyisonicotinamide is a chemical compound that belongs to the class of organic compounds known as isonicotinamides. It is of interest in various fields of medicinal chemistry and organic synthesis due to its potential for serving as a building block in the synthesis of more complex molecules.
Synthesis Analysis
Synthesis of related compounds such as 2-cyanoisonicotinamide has been demonstrated through a biocompatible click reaction that allows rapid access to macrocyclic peptides, indicating a method that could potentially be adapted for 2-Methoxyisonicotinamide (Patil et al., 2021). Furthermore, an efficient and practical scheme has been developed for the synthesis of 2-methoxyestradiol, showcasing the feasibility of introducing a methoxyl group through copper-mediated methoxylation, which could be relevant for synthesizing 2-Methoxyisonicotinamide (Xin, You, & Xiang, 2010).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of 2-Methoxyisonicotinamide were not found, related research on compounds like 2-methoxyestradiol highlights the importance of structural modifications on biological activity, suggesting that similar structural analyses could provide insights into the properties and potential applications of 2-Methoxyisonicotinamide.
Chemical Reactions and Properties
Research on related compounds demonstrates various chemical reactions, such as the Rh(III)-catalyzed regioselective carbenoid insertion C-H activation/cyclization, which could be pertinent for understanding the reactivity and chemical properties of 2-Methoxyisonicotinamide (Shi et al., 2015).
Physical Properties Analysis
No specific studies were found detailing the physical properties of 2-Methoxyisonicotinamide. However, studies on similar compounds can be indicative of methods for determining solubility, melting point, and other physical characteristics relevant to 2-Methoxyisonicotinamide.
Chemical Properties Analysis
The chemical properties of 2-Methoxyisonicotinamide, such as stability, reactivity with other chemicals, and degradation pathways, could be inferred from studies on similar methoxy-substituted compounds. Research on 2-methoxyestradiol, for example, provides insights into the anti-vascular effects and anti-angiogenic activities that could relate to the biological activities of 2-Methoxyisonicotinamide derivatives (Solum et al., 2015).
Scientific Research Applications
Cancer Treatment:
- 2ME2 induces apoptosis in multiple myeloma cells and overcomes drug resistance, modulating genes that confer chemoresistance and potentially improving the therapeutic use of 2ME2 (Chauhan et al., 2003).
- 2ME2 analogs like 14-dehydro-2ME2 demonstrate potent antitumor effects, showing significant inhibition of tumor burden in murine models (Tinley et al., 2003).
- 2ME2 is a promising agent for cancer treatment, inhibiting tumor growth and metastasis in various models (Pribluda et al., 2004).
Antiangiogenic and Pro-apoptotic Properties:
- 2ME2 induces apoptosis in endothelial cells and inhibits angiogenesis, which is crucial in tissue remodeling and angiogenesis (Yue et al., 1997).
- It inhibits angiogenesis and the growth of human breast carcinoma in mice, showing potential for clinical applications in angiogenesis-dependent diseases (Klauber et al., 1997).
Clinical Trials and Pharmacology:
- 2-Methoxyestradiol (2ME2) is a potential chemotherapeutic agent with diverse properties such as antitubulin, antiangiogenic, pro-apoptotic, and ROS induction (Kumar et al., 2016).
- It is undergoing Phase II clinical trials for the treatment of solid tumors and is evaluated for inflammatory conditions (Sutherland et al., 2007).
- Oral 2-methoxyestradiol capsules have shown anticancer activity in hormone-refractory prostate cancer patients (Sweeney et al., 2005).
Other Applications:
- 2-methoxyethanol, related to 2ME2, can increase blood glucose levels and decrease nitric oxide levels, potentially causing diabetes in mice (Darmanto et al., 2018).
- 2ME2 shows potential in alleviating hypertension, glomerulosclerosis, hypercholesterolemia, and other disorders (Verenich & Gerk, 2010).
Safety And Hazards
properties
IUPAC Name |
2-methoxypyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-6-4-5(7(8)10)2-3-9-6/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHCHZOJASPGLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372608 | |
Record name | 2-Methoxyisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyisonicotinamide | |
CAS RN |
105612-50-8 | |
Record name | 2-Methoxyisonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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